2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A benzo[d][1,3]dioxole moiety linked via a methyl group to the N1 position of an imidazole ring.
- A hydroxymethyl substituent at the C5 position of the imidazole core.
- A thioether bridge connecting the imidazole’s C2 sulfur to a ketone-bearing ethanone group.
- An indoline ring system attached to the ethanone carbonyl.
Its synthesis likely involves multi-step protocols, such as condensation of substituted benzaldehydes with imidazole precursors, followed by thiolation and ketone functionalization, as inferred from analogous methods in the literature .
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c26-12-17-10-23-22(25(17)11-15-5-6-19-20(9-15)29-14-28-19)30-13-21(27)24-8-7-16-3-1-2-4-18(16)24/h1-6,9-10,26H,7-8,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEIGCOKPAOBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3CC4=CC5=C(C=C4)OCO5)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone has garnered attention in recent years due to its potential biological activities. This article will summarize the available data on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a benzo[d][1,3]dioxole moiety, and an indoline unit. This structural diversity is pivotal for its biological activity. The molecular formula is C20H20N2O3S, and it has a molecular weight of 364.45 g/mol.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing indole and imidazole derivatives. For instance, heterocyclic compounds similar to the target compound have shown efficacy against various viral infections, including herpes simplex virus (HSV) and hepatitis B virus (HBV). These compounds often exhibit high affinity for viral receptors, which enhances their antiviral effects .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research indicates that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival . For example, indole derivatives have demonstrated significant cytotoxicity against several cancer cell lines, with varying effectiveness depending on the specific cellular context .
Anti-inflammatory Effects
Compounds with similar scaffolds have been investigated for their anti-inflammatory properties. Studies suggest that they may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This modulation could be beneficial in treating inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
- Receptor Binding : Its structural components may enable it to bind to cellular receptors that regulate growth and inflammation.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in tumor cells.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Core Heterocycles: The target compound’s imidazole-indolinone scaffold is distinct from the benzimidazole-indole systems in and the pyridine-imidazole hybrid in . Its benzo[d][1,3]dioxole group enhances lipophilicity compared to simpler aryl substituents . The hydroxymethyl group at C5 may improve solubility relative to halogenated analogs (e.g., 5-chloro derivatives in ).
Synthetic Pathways: Unlike the TDAE-mediated synthesis of nitroimidazole derivatives in , the target compound likely employs thiol-alkylation or Mitsunobu reactions for sulfur incorporation, akin to methods in . The indolinone moiety may derive from cyclization of substituted anilines, as seen in .
Trifluoromethyl-phenylamino analogs () demonstrate kinase inhibitory activity, highlighting the role of electron-withdrawing groups in target engagement.
Research Findings and Data Gaps
Physicochemical Properties: The logP of the target compound is estimated to be higher than indole-carboxamide derivatives (e.g., ) due to the benzo[d][1,3]dioxole group, which may enhance blood-brain barrier permeability. Hydrogen-bonding capacity from the hydroxymethyl and indolinone carbonyl groups could favor crystallinity, as observed in .
Unresolved Questions: No in vitro or in vivo data exist for the target compound. The thioether bridge’s stability under physiological conditions remains unverified, unlike the more stable ether-linked analogs in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
